1-Phenylpyrrole-2-boronic acid pinacol ester
Overview
Description
1-Phenylpyrrole-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C16H20BNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of 1-Phenylpyrrole-2-boronic acid pinacol ester typically involves the reaction of 1-phenylpyrrole with a boronic acid derivative. One common method includes the use of pinacol boronic esters, which are prepared through the reaction of boronic acids with pinacol in the presence of a catalyst . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Phenylpyrrole-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst, resulting in the formation of the corresponding hydrocarbon.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water .
Scientific Research Applications
1-Phenylpyrrole-2-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require biaryl or substituted alkene structures.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for 1-Phenylpyrrole-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar compounds to 1-Phenylpyrrole-2-boronic acid pinacol ester include:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but lacks the pyrrole ring, making it less versatile in certain synthetic applications.
Allylboronic Acid Pinacol Ester: Used in allylation reactions but differs in its reactivity and applications.
Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl compounds but has different electronic properties compared to the phenylpyrrole derivative.
This compound is unique due to its combination of the pyrrole ring and the boronic ester group, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-8-12-18(14)13-9-6-5-7-10-13/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCVJBYXTXQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746305 | |
Record name | 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-85-0 | |
Record name | 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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